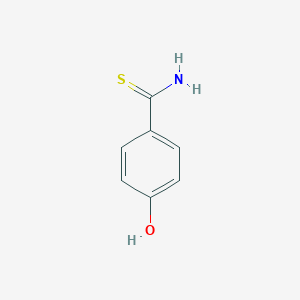

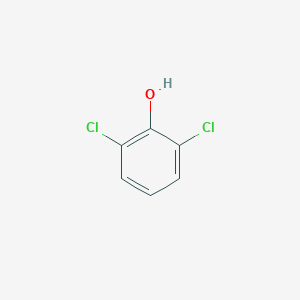

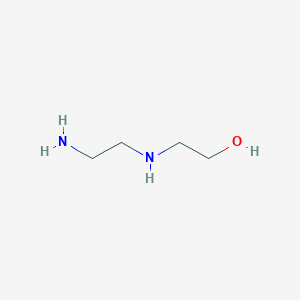

![molecular formula C6H11N B041849 5-Azaspiro[2.4]heptane CAS No. 185-50-2](/img/structure/B41849.png)

5-Azaspiro[2.4]heptane

説明

Synthesis Analysis

The synthesis of azaspiro[2.4]heptane derivatives often involves advanced synthetic methodologies that enable the construction of the spirocyclic framework. For instance, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids demonstrates the utility of these compounds in chemistry and biochemistry, highlighting methodologies for constructing spirocyclic scaffolds through ring closure of 1,3-bis-electrophiles (Radchenko, Grygorenko, & Komarov, 2010). Similarly, the practical synthesis of fluorinated piperidine analogues based on the 2-azaspiro[3.3]heptane scaffold illustrates the versatility of this framework in accessing chemical space relevant to drug design (Chernykh et al., 2016).

Molecular Structure Analysis

The molecular structure of 5-Azaspiro[2.4]heptane derivatives has been explored through various spectroscopic and computational methods. Structural and vibrational analyses of new potential anticancer drugs incorporating the azaspiro[5.11]heptadecane-1,3,7-trione scaffold have been conducted to establish the most stable structures, demonstrating the compound's potential in drug discovery (Vitnik, Popović-Đorđević, & Vitnik, 2017).

Chemical Reactions and Properties

Azaspiro[2.4]heptanes participate in various chemical reactions, underscoring their utility in synthetic organic chemistry. For example, the base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones showcases the regio- and stereoselective formation of spirocycles, highlighting the synthetic utility of these compounds (Samultceva et al., 2022).

Physical Properties Analysis

The physical properties of 5-Azaspiro[2.4]heptane derivatives, such as solubility and stability, are crucial for their application in drug design and other areas of chemistry. The synthesis and properties of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts offer insights into how the isolation as a sulfonic acid salt can yield a more stable and soluble product, facilitating access to a wider range of reaction conditions (van der Haas et al., 2017).

Chemical Properties Analysis

The chemical properties of 5-Azaspiro[2.4]heptane derivatives, including reactivity and functional group compatibility, are essential for their utility in synthesis and drug design. The exploration of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as potent and selective dopamine D3 receptor antagonists highlights the potential of these structures in developing therapeutics with favorable pharmacokinetic properties (Micheli et al., 2016).

科学的研究の応用

1. Reductive Cleavage and Subsequent Transformations

- Summary of Application: The compound 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates undergoes reductive cleavage when treated with zinc in acetic acid. This leads to the formation of 1,3-amino alcohols .

- Methods of Application: The process involves treating methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid .

- Results or Outcomes: The N–O bond in the isoxazolidine ring is cleaved, leading to the formation of 1,3-amino alcohols. These subsequently cyclize under the reaction conditions to yield bi- or tricyclic lactams or lactones, retaining the three-membered ring .

2. Stereoselective Construction

- Summary of Application: 5-aza-Spiro[2,4]heptane motif is constructed via catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate .

- Methods of Application: The process involves the use of Cu(CH3CN)4BF4/(±)-TF-BiphamPhos as the catalyst. The reaction is carried out under an argon atmosphere .

- Results or Outcomes: The process results in the stereoselective construction of the 5-aza-Spiro[2,4]heptane motif .

3. Synthesis of Spirocyclopropane

- Summary of Application: The synthesis and application of spirocyclopropane annelated to six- and five-member rings have been demonstrated .

- Methods of Application: The synthesis involves the use of various methods including the Corey–Chaykovsky reaction .

- Results or Outcomes: The process results in the formation of spirocyclopropane annelated to six- and five-member rings .

4. Preparation of Unsaturated Prolines

- Summary of Application: This is the first catalytic enantioselective preparation of unsaturated prolines .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The process results in the preparation of unsaturated prolines .

5. Synthesis of Prostaglandine Analogues

- Summary of Application: The synthesis of prostaglandine analogues, including spiro cyclopropane, has been reported .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The process results in the synthesis of prostaglandine analogues .

6. Rearrangement in Dimethyl 6-Phenyl-4-Oxa-5-Azaspiro

Safety And Hazards

特性

IUPAC Name |

5-azaspiro[2.4]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-6(1)3-4-7-5-6/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXWESKAHYABGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620156 | |

| Record name | 5-Azaspiro[2.4]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azaspiro[2.4]heptane | |

CAS RN |

185-50-2 | |

| Record name | 5-Azaspiro[2.4]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

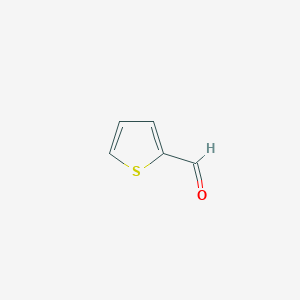

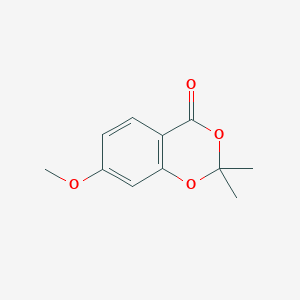

![Methyl (2S,3S,4aR,6S,8R,8aR)-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate](/img/structure/B41766.png)

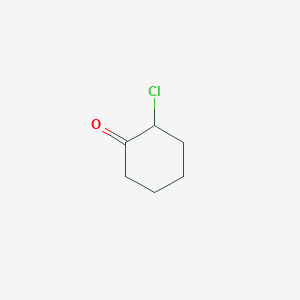

![5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B41773.png)